WEHI-345: A Deep Dive into its Mechanism of Action as a RIPK2 Inhibitor
WEHI-345: A Deep Dive into its Mechanism of Action as a RIPK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-345 is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the innate immune system.[1][2][3] RIPK2 plays a pivotal role in mediating the inflammatory response following the activation of Nucleotide-binding Oligomerization Domain (NOD)-like receptors, specifically NOD1 and NOD2.[4][5] These intracellular sensors recognize bacterial peptidoglycan fragments, triggering a signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[4][5] Given its central role in inflammatory signaling, RIPK2 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the mechanism of action of WEHI-345, detailing its effects on RIPK2 and downstream signaling pathways, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Inhibition of RIPK2 Kinase Activity
WEHI-345 exerts its biological effects through direct inhibition of the kinase activity of RIPK2.[1][2][3] By binding to the ATP-binding pocket of the RIPK2 kinase domain, WEHI-345 prevents the autophosphorylation and subsequent activation of the enzyme.[3] This inhibition has been quantified in various assays, demonstrating the potency and selectivity of WEHI-345.
Quantitative Data on WEHI-345 Activity
| Parameter | Value | Assay System | Reference(s) |
| IC50 (RIPK2) | 130 nM (0.13 µM) | In vitro kinase assay (human recombinant) | [1][3][6] |
| Kd (RIPK2) | 46 nM | Kinase binding assay | [3] |
| Selectivity (Kd) | >10,000 nM (>10 µM) | For RIPK1, RIPK4, and RIPK5 | [3] |
Impact on Downstream Signaling Pathways
The inhibition of RIPK2 kinase activity by WEHI-345 has profound effects on the downstream signaling cascade initiated by NOD1 and NOD2 activation. The primary consequence is the disruption of the NF-κB signaling pathway.
NOD-RIPK2 Signaling Pathway and the Action of WEHI-345
Upon activation by bacterial peptidoglycan fragments like muramyl dipeptide (MDP), NOD1 and NOD2 recruit RIPK2. This leads to RIPK2 autophosphorylation and subsequent polyubiquitylation, which serves as a scaffold to recruit downstream signaling components, ultimately leading to the activation of the IKK complex and subsequent NF-κB activation. WEHI-345, by inhibiting RIPK2's kinase function, delays RIPK2 ubiquitylation and consequently dampens NF-κB activation.[1][2][4]
Cellular Effects of WEHI-345
In vitro studies using various cell lines have demonstrated the ability of WEHI-345 to suppress the production of pro-inflammatory cytokines upon NOD pathway stimulation.
| Cell Line | Stimulant | Effect of WEHI-345 (500 nM) | Reference(s) |
| BMDMs | MDP | Potently blocks transcription of TNF and IL-6. | [1] |
| THP-1 cells | MDP | Reduces mRNA levels of NF-κB target genes: TNF, IL-8, IL-1β, and A20. | [1] |
| Raw 267.4 cells | MDP | Inhibits MDP-induced autophosphorylation of RIPK2. | [1][2] |
In Vivo Efficacy
The therapeutic potential of WEHI-345 has been evaluated in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
| Animal Model | WEHI-345 Treatment | Observed Effects | Reference(s) |
| EAE in C57BL/6 mice | 20 mg/kg, intraperitoneal injection, twice daily | Reduced disease score, inflammatory infiltrate, and histological score. Improved body weight and reduced cytokine and chemokine levels.[1] | [1] |
Experimental Protocols
In Vitro RIPK2 Kinase Assay
This assay measures the ability of WEHI-345 to inhibit the phosphorylation of a substrate by recombinant RIPK2.
Materials:
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Recombinant human RIPK2
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Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
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Substrate (e.g., Myelin Basic Protein - MBP)
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WEHI-345
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ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare serial dilutions of WEHI-345 in kinase buffer.
-
In a 96-well plate, add the RIPK2 enzyme, the substrate, and the WEHI-345 dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
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Calculate the IC50 value by plotting the percent inhibition against the log concentration of WEHI-345.
MDP-Induced Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)
This cell-based assay assesses the effect of WEHI-345 on the production of pro-inflammatory cytokines in primary immune cells.
Materials:
-
Bone marrow cells from mice
-
L929-conditioned medium (as a source of M-CSF)
-
RPMI 1640 medium supplemented with FBS, penicillin/streptomycin
-
Muramyl dipeptide (MDP)
-
WEHI-345
-
ELISA kits for TNF and IL-6
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Differentiate the cells into macrophages by culturing in RPMI 1640 supplemented with L929-conditioned medium for 7 days.
-
Plate the BMDMs in 96-well plates.
-
Pre-treat the cells with various concentrations of WEHI-345 for 1 hour.
-
Stimulate the cells with MDP (e.g., 10 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF and IL-6 in the supernatants using ELISA kits.
NF-κB Activation Assay in THP-1 Cells
This assay measures the effect of WEHI-345 on the activation of the NF-κB pathway.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI 1640 medium supplemented with FBS, penicillin/streptomycin
-
Muramyl dipeptide (MDP)
-
WEHI-345
-
Reagents for nuclear extraction
-
Reagents for Western blotting or a reporter gene assay (e.g., luciferase)
Procedure (Western Blot for p65 translocation):
-
Culture THP-1 cells.
-
Pre-treat the cells with WEHI-345 for 1 hour.
-
Stimulate the cells with MDP.
-
After stimulation, perform nuclear and cytoplasmic fractionation.
-
Run the protein lysates on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with antibodies against the p65 subunit of NF-κB and a nuclear marker (e.g., Lamin B1).
-
Visualize the bands to assess the translocation of p65 to the nucleus.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This animal model is used to evaluate the efficacy of WEHI-345 in a disease model of multiple sclerosis.
Materials:
-
C57BL/6 mice
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
WEHI-345 formulation for injection
Procedure:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On days 0 and 2, administer pertussis toxin intraperitoneally.
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Initiate treatment with WEHI-345 (e.g., 20 mg/kg, twice daily, intraperitoneally) at the onset of clinical signs.
-
Continue treatment and monitoring for the duration of the study.
-
At the end of the study, tissues can be collected for histological analysis of inflammation and demyelination.
Conclusion
WEHI-345 is a potent and selective inhibitor of RIPK2 kinase activity. Its mechanism of action involves the direct inhibition of RIPK2, leading to a delay in its ubiquitylation and a subsequent reduction in the activation of the NF-κB signaling pathway. This ultimately results in the suppression of pro-inflammatory cytokine production. The efficacy of WEHI-345 has been demonstrated in both in vitro cellular models and in vivo models of inflammatory disease, highlighting its potential as a therapeutic agent for the treatment of NOD-driven inflammatory disorders. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of WEHI-345 and other RIPK2 inhibitors.
References
- 1. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
